13-cis-Acitretin-D3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

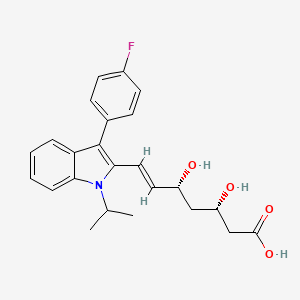

13-cis Acitretin-d3 is a deuterated synthetic retinoid . It is the major metabolite of etretinate . Acitretin (Ro 10-1670) is a second-generation, systemic retinoid that has been used in the treatment of psoriasis .

Synthesis Analysis

The synthesis of 13-cis Acitretin-d3 involves a catalytic Z-isomerization of retinoids using conventional heat treatment or microwave irradiation . A screen of 20 transition metal-based catalysts identified an optimal approach for the regioselective production of Z-retinoids . The most effective catalytic system was comprised of a palladium complex with labile ligands .Molecular Structure Analysis

The molecular weight of 13-cis Acitretin-d3 is 329.45 . The molecular formula is C21H23D3O3 .Scientific Research Applications

1. Prevention and Treatment of Skin Cancers Acitretin-d3, a derivative of Vitamin A, has been found to be effective in the prevention and treatment of non-melanoma skin cancers . It regulates various biological processes within the skin, including proliferation, differentiation, angiogenesis, and immune regulation . Both topical and systemic retinoids have been investigated in clinical trials as prophylactics and treatments for non-melanoma skin cancers .

2. Dermatological Therapy in Pediatric and Adolescent Patients The administration of systemic retinoids such as Acitretin-d3 has implications for pediatric and adolescent dermatological therapy . It has been found to modulate epidermal differentiation, proliferation, and immunomodulatory effects . Unlike most systemic psoriasis treatments, Acitretin-d3 has not been found to act immunosuppressive and therefore can be used in already immune-deprived or vulnerable patients .

Neurological Research

Research has been conducted to understand the influence of Acitretin-d3 on brain lipidomics in adolescent mice . This research is crucial as any imbalance of lipids might be deleterious for the development of the human brain up to young adulthood .

Chromatographic Separation and Quantitation

A selective, sensitive, and high throughput liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) method has been developed and validated for the chromatographic separation and quantitation of all-trans-acitretin and 13-cis-acitretin in human plasma .

Therapeutic Drug Monitoring

Therapeutic drug monitoring is important for this class of compounds because of teratogenicity problems and other side-effects . Therefore, an automated method involving gradient elution, column switching, and UV detection has been developed for the determination of etretinate, acitretin, and 13-cis-acitretin .

Retinoid Signaling Pathway

Acitretin activates nuclear retinoic acid receptors (RARs), resulting in the induction of cell differentiation, inhibition of cell proliferation, and inhibition of tissue infiltration .

Mechanism of Action

Target of Action

Acitretin-d3, also known as 13-cis-Acitretin-D3, primarily targets specific receptors in the skin, specifically retinoid receptors such as RXR and RAR . These receptors play a crucial role in normalizing the growth cycle of skin cells .

Mode of Action

It is believed to work by binding to its target receptors (rxr and rar) in the skin, which helps normalize the growth cycle of skin cells . This interaction with its targets leads to changes in the skin cell proliferation process .

Biochemical Pathways

Acitretin-d3 affects the biochemical pathways involved in the synthesis, metabolism, and action of Vitamin D . It plays a crucial role in a wide range of physiological processes, from bone health to immune function . The compound’s action on these pathways results in systemic effects on calcium homeostasis, cell proliferation, differentiation, and immune modulation .

Pharmacokinetics

Acitretin-d3 is readily absorbed and widely distributed after oral administration . The absorption from the gastrointestinal tract is linear with dose-proportional increases at doses of 25–100 mg . Following administration of a single 50-mg oral acitretin dose to healthy individuals, approximately 60–72% of the dose was absorbed . The compound’s half-life is approximately 2 days , which is much shorter compared to its predecessor, etretinate .

Result of Action

The action of Acitretin-d3 results in a slowing down of the skin cell reproduction process . This leads to a reduction in the thickening of the skin, plaque formation, and scaling . Improvement begins about two weeks after starting treatment and is maximum after about twelve weeks . The affected skin either peels off or gradually clears .

Action Environment

The action, efficacy, and stability of Acitretin-d3 can be influenced by various environmental factors. For instance, the absorption of the drug is reduced if it is taken on an empty stomach, making the drug less effective . Therefore, it is usually taken once a day after a meal . Furthermore, the compound’s action can be influenced by the individual’s health conditions. For example, Acitretin-d3 can worsen diabetes, raise blood lipids (cholesterol, triglyceride), and cause liver inflammation .

properties

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+/i6D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUNBGSDBOWDMA-FDNRGZQGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acitretin-d3 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(-)-BIS[1-[(1/'S,2/'S,5/'R)-2/'-I-PROPYL-5/'-METHYLCYCLOHEXYL]INDENYL]ZIRCONIUM (IV) DICHLORIDE](/img/no-structure.png)

![4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol](/img/structure/B1145953.png)

![2-(2-Methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)xanthen-9-one](/img/structure/B1145963.png)